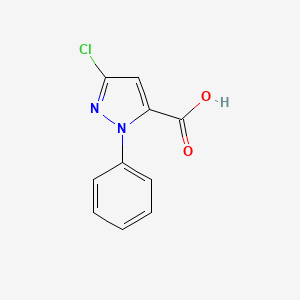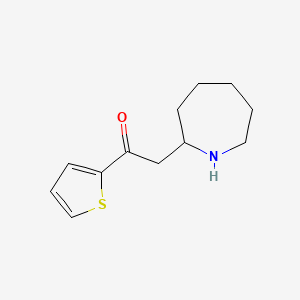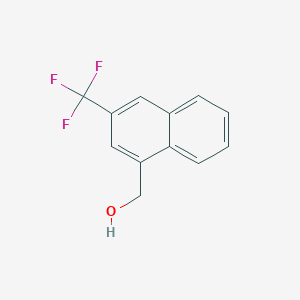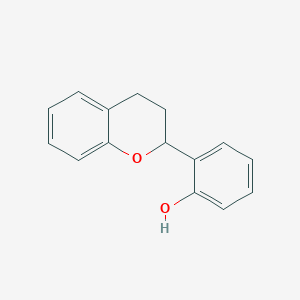
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% .
Nitrosation and Reduction: The initial step involves the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction to obtain the corresponding amine.
Esterification: The amine is then esterified to form the desired ester intermediate.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected intermediate undergoes condensation to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure and is used in similar applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrazole: Another related compound with applications in organic synthesis.
Uniqueness
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
1188264-99-4 |
|---|---|
Molekularformel |
C11H19N3O2 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) |
InChI-Schlüssel |
VNJZIYNKZHFKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CN(N=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)






![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)





